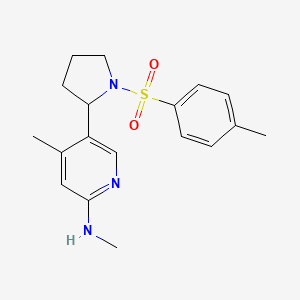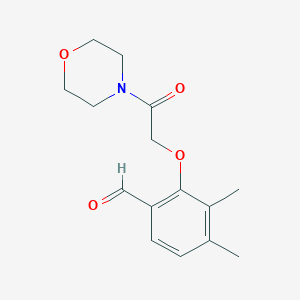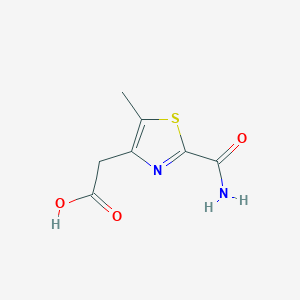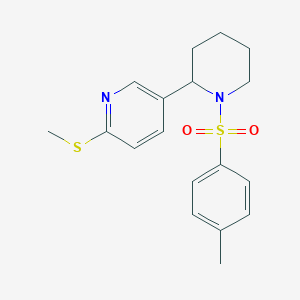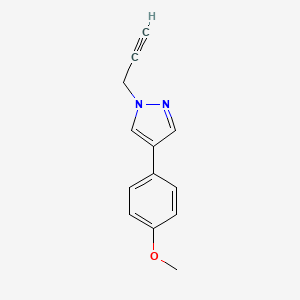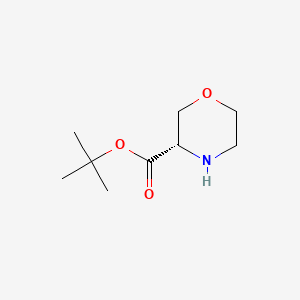
tert-butyl (3S)-morpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S)-morpholine-3-carboxylate is a chemical compound that features a morpholine ring substituted at the 3-position with a carboxylate group, which is further protected by a tert-butyl group. This compound is often used in organic synthesis as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (3S)-morpholine-3-carboxylate typically involves the reaction of morpholine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Morpholine-3-carboxylic acid+tert-butyl chloroformate→tert-butyl (3S)-morpholine-3-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3S)-morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Tert-butyl hydroperoxide.
Reduction: Morpholine-3-methanol.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Tert-butyl (3S)-morpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3S)-morpholine-3-carboxylate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the carboxylate group from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under mild acidic conditions, revealing the free carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3R)-morpholine-3-carboxylate: Similar structure but with different stereochemistry.
Tert-butyl (3S)-pyrrolidine-3-carboxylate: Similar protecting group but with a pyrrolidine ring instead of a morpholine ring.
Tert-butyl (3S)-piperidine-3-carboxylate: Similar protecting group but with a piperidine ring.
Uniqueness
Tert-butyl (3S)-morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl (3S)-morpholine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
QTJBNPAWSNUZIC-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1COCCN1 |
SMILES canonique |
CC(C)(C)OC(=O)C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)





